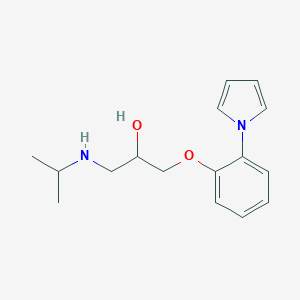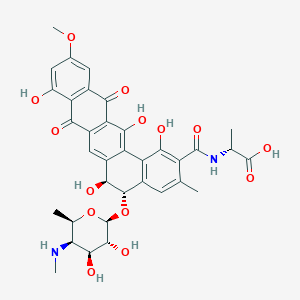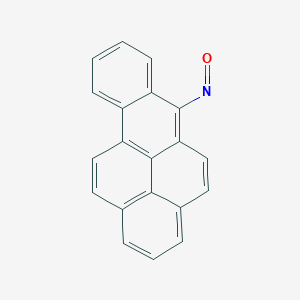![molecular formula C13H18Cl2N2O B039427 4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide CAS No. 122567-50-4](/img/structure/B39427.png)
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is a compound known for its significant role in medicinal chemistry, particularly as a histone deacetylase inhibitor. This compound has shown potential in the treatment of various cancers due to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-(bis(2-chloroethyl)amino)benzoyl chloride with N,N-dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen mustard group can participate in nucleophilic substitution reactions, forming aziridinium ions as intermediates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as water or alcohols, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
Aplicaciones Científicas De Investigación
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting these enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the activation of caspase-3 and caspase-9 .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with similar structure and function.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A fluorinated derivative with enhanced selectivity for HDAC3.
Uniqueness
Benzamide, 4-(bis(2-chloroethyl)amino)-N,N-dimethyl- is unique due to its specific nitrogen mustard group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple HDAC isoforms makes it a versatile compound in cancer research and therapy .
Propiedades
Número CAS |
122567-50-4 |
|---|---|
Fórmula molecular |
C13H18Cl2N2O |
Peso molecular |
289.2 g/mol |
Nombre IUPAC |
4-[bis(2-chloroethyl)amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18Cl2N2O/c1-16(2)13(18)11-3-5-12(6-4-11)17(9-7-14)10-8-15/h3-6H,7-10H2,1-2H3 |
Clave InChI |
CMWKUHNLNXOMSD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)N(CCCl)CCCl |
| 122567-50-4 | |
Sinónimos |
4-[bis(2-chloroethyl)amino]-N,N-dimethyl-benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)



